molecular formula C29H48N2O3 B11462160 N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide

N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide

Cat. No.: B11462160
M. Wt: 472.7 g/mol
InChI Key: JGBMEMJLNDYWEQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide is a complex organic compound known for its antioxidant properties. It is often used in various industrial applications, particularly in the stabilization of polymers. This compound is characterized by its unique structure, which includes a cyclohexyl group, a tert-butylated hydroxyphenyl group, and a methylisovalinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide typically involves multiple steps. One common method includes the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with N-cyclohexyl-N-methylisovalinamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Parameters such as temperature, pressure, and reaction time are carefully controlled. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide has several scientific research applications:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative damage.

    Industry: Utilized in the stabilization of plastics, rubbers, and other materials to enhance their durability and lifespan.

Mechanism of Action

The antioxidant properties of N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide are primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The hydroxyphenyl group plays a crucial role in this process by stabilizing the resulting phenoxyl radicals through resonance. This compound can also chelate metal ions, further enhancing its antioxidant activity.

Comparison with Similar Compounds

Similar Compounds

    Irganox 1098: N,N′-(hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]

  • Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)

Uniqueness

N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide is unique due to its specific combination of functional groups, which confer both steric hindrance and electronic effects that enhance its stability and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

Molecular Formula

C29H48N2O3

Molecular Weight

472.7 g/mol

IUPAC Name

N-cyclohexyl-2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-methylamino]-2-methylbutanamide

InChI

InChI=1S/C29H48N2O3/c1-10-29(8,26(34)30-21-14-12-11-13-15-21)31(9)24(32)17-16-20-18-22(27(2,3)4)25(33)23(19-20)28(5,6)7/h18-19,21,33H,10-17H2,1-9H3,(H,30,34)

InChI Key

JGBMEMJLNDYWEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCCC1)N(C)C(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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